molecular formula C25H22ClNO5S B11321245 ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11321245
M. Wt: 484.0 g/mol
InChI Key: JWWCHGXKOFKCLG-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a combination of several functional groups, including an isochromenone, a thiophene, and an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the isochromenone core, followed by the introduction of the thiophene and ester groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate
  • 3-amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

Ethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22ClNO5S

Molecular Weight

484.0 g/mol

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C25H22ClNO5S/c1-4-31-25(30)21-13(2)14(3)33-23(21)27-22(28)16-7-10-19-17(11-16)12-20(32-24(19)29)15-5-8-18(26)9-6-15/h5-11,20H,4,12H2,1-3H3,(H,27,28)

InChI Key

JWWCHGXKOFKCLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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